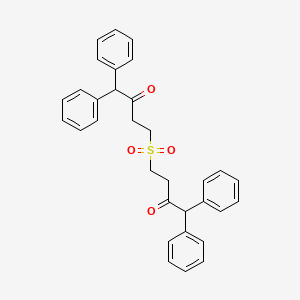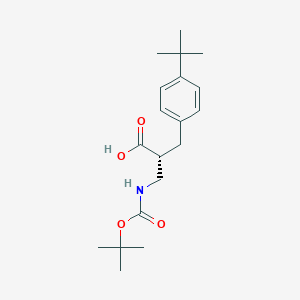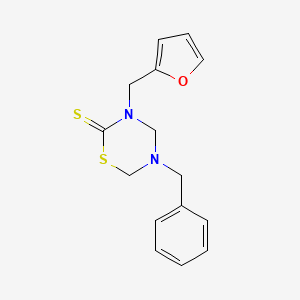![molecular formula C14H16N2O2 B13996086 1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- CAS No. 115571-79-4](/img/structure/B13996086.png)
1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- is a complex organic compound that belongs to the indole family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- typically involves the reaction of indole-2,3-dione (isatin) with 2-(1-pyrrolidinyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include various indole derivatives with different functional groups, such as hydroxyl, amino, and halogen groups .
Aplicaciones Científicas De Investigación
1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2,3-dione (Isatin): A closely related compound with similar chemical properties.
Indole-3-acetic acid: A plant hormone with distinct biological activities.
Indole-3-carboxaldehyde: Another indole derivative with unique chemical reactivity.
Uniqueness
1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]- is unique due to its specific structural features and the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
115571-79-4 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-(2-pyrrolidin-1-ylethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-5-1-2-6-12(11)16(14(13)18)10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-10H2 |
Clave InChI |
UFKLQBKTDDSSKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCN2C3=CC=CC=C3C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)
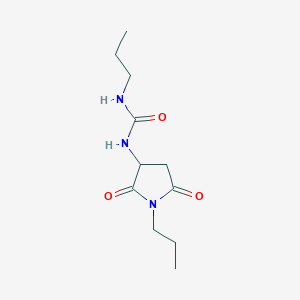
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)
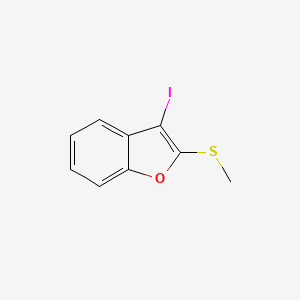
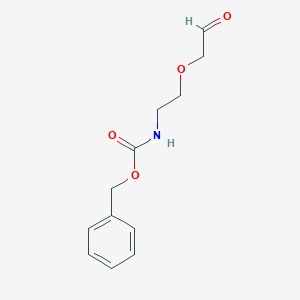
![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)


